molecular formula C59H109N6NaO19P B609035 Mifamurtide sodium CAS No. 90825-43-7

Mifamurtide sodium

Cat. No.: B609035
CAS No.: 90825-43-7
M. Wt: 1260.5 g/mol
InChI Key: DATHREMRBCGNHW-XNLRRNFISA-N
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Description

Junovan is a liposomal formulation of Muramyl Tripeptide Phosphatidylethanolamine, a fully synthetic derivative of muramyl dipeptide, which is a naturally occurring component of bacterial cell walls. It is specifically designed for in vivo targeting of macrophages by intravenous infusion. Junovan has been evaluated in clinical trials for the treatment of osteosarcoma, a type of bone cancer that predominantly affects adolescents and young adults .

Preparation Methods

Synthetic Routes and Reaction Conditions: Junovan is synthesized through a series of chemical reactions that involve the formation of Muramyl Tripeptide Phosphatidylethanolamine. The synthetic route typically includes the following steps:

    Synthesis of Muramyl Dipeptide: This involves the coupling of N-acetylmuramyl-L-alanine with L-alanyl-D-isoglutamine.

    Formation of Muramyl Tripeptide: The muramyl dipeptide is further coupled with an additional amino acid to form the tripeptide.

    Attachment of Phosphatidylethanolamine: The muramyl tripeptide is then conjugated with phosphatidylethanolamine to form Muramyl Tripeptide Phosphatidylethanolamine.

Industrial Production Methods: The industrial production of Junovan involves large-scale synthesis of Muramyl Tripeptide Phosphatidylethanolamine, followed by its encapsulation into liposomes. The liposomal formulation is achieved through processes such as thin-film hydration and extrusion to ensure uniform size and distribution of the liposomes .

Chemical Reactions Analysis

Types of Reactions: Junovan primarily undergoes biochemical reactions within the body rather than traditional chemical reactions. These include:

    Activation of Macrophages: Junovan activates macrophages, which are a type of white blood cell involved in the immune response.

    Induction of Cytokine Production: The activated macrophages produce cytokines, which are signaling molecules that help in the immune response.

Common Reagents and Conditions:

    Intravenous Infusion: Junovan is administered through intravenous infusion, allowing it to target macrophages in vivo.

    Biological Conditions: The reactions occur under physiological conditions within the human body.

Major Products Formed:

Scientific Research Applications

Junovan has several scientific research applications, particularly in the fields of medicine and immunology:

Mechanism of Action

Junovan exerts its effects through the activation of macrophages. The mechanism involves:

Comparison with Similar Compounds

Junovan is unique in its specific targeting and activation of macrophages. Similar compounds include:

    Muramyl Dipeptide: The precursor to Junovan, which also activates macrophages but lacks the liposomal formulation for targeted delivery.

    Liposome-Encapsulated Drugs: Other drugs encapsulated in liposomes for targeted delivery, such as Doxil (liposomal doxorubicin), which is used in cancer treatment.

Junovan stands out due to its specific design for targeting macrophages and its demonstrated efficacy in treating osteosarcoma .

Properties

CAS No.

90825-43-7

Molecular Formula

C59H109N6NaO19P

Molecular Weight

1260.5 g/mol

IUPAC Name

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1

InChI Key

DATHREMRBCGNHW-XNLRRNFISA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mifamurtide sodium;  CGP 19835A;  L-MTP-PE;  Junovan;  Mepact;  Muramyl tripeptide; 

Origin of Product

United States

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